molecular formula C31H30O2P2 B14127889 1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione CAS No. 89243-79-8

1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione

Cat. No.: B14127889
CAS No.: 89243-79-8
M. Wt: 496.5 g/mol
InChI Key: DWLXGPGTTGMNAF-UHFFFAOYSA-N
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Description

1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione is an organophosphorus compound with the molecular formula C29H30P2. This compound is known for its unique structure, which includes two diphenylphosphanyl groups attached to a dimethylpentane backbone. It is primarily used as a ligand in various chemical reactions, particularly in coordination chemistry and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione can be synthesized through several methods. One common approach involves the reaction of 1,5-dibromopentane with lithium diphenylphosphide. Another method includes the use of diphenylphosphine in the presence of caesium hydroxide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The diphenylphosphanyl groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphine derivatives. These products are often used as intermediates in further chemical synthesis.

Scientific Research Applications

1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione exerts its effects involves its role as a ligand. It coordinates with metal centers to form stable complexes, which can then participate in various catalytic cycles. The molecular targets include transition metals such as palladium, platinum, and nickel, which are commonly used in catalysis. The pathways involved often include oxidative addition, reductive elimination, and transmetalation steps.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(diphenylphosphino)benzene
  • 1,4-Bis(diphenylphosphino)butane
  • 1,6-Bis(diphenylphosphino)hexane
  • Bis(diphenylphosphino)acetylene

Uniqueness

1,5-Bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness allows it to form stable complexes with a variety of metal centers, making it highly versatile in catalysis and coordination chemistry .

Properties

CAS No.

89243-79-8

Molecular Formula

C31H30O2P2

Molecular Weight

496.5 g/mol

IUPAC Name

1,5-bis(diphenylphosphanyl)-3,3-dimethylpentane-1,5-dione

InChI

InChI=1S/C31H30O2P2/c1-31(2,23-29(32)34(25-15-7-3-8-16-25)26-17-9-4-10-18-26)24-30(33)35(27-19-11-5-12-20-27)28-21-13-6-14-22-28/h3-22H,23-24H2,1-2H3

InChI Key

DWLXGPGTTGMNAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)P(C1=CC=CC=C1)C2=CC=CC=C2)CC(=O)P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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